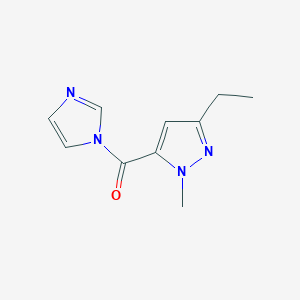
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone is a compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with an imidazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a polar solvent to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology
The compound’s biological applications include its use as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes makes it useful for studying biological processes and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings[9][9].
Mécanisme D'action
The mechanism of action of (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and altering the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methyl-1-phenyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone
- (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-triazol-1-yl)methanone
- (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
Uniqueness
What sets (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone apart from similar compounds is its specific combination of pyrazole and imidazole rings. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
880495-49-8 |
|---|---|
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
(5-ethyl-2-methylpyrazol-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H12N4O/c1-3-8-6-9(13(2)12-8)10(15)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
Clé InChI |
IDQNAMAUHRQWSC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1)C(=O)N2C=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


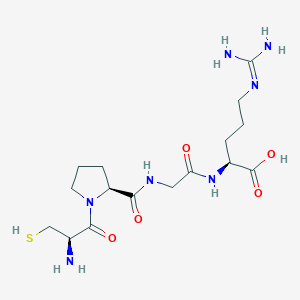
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

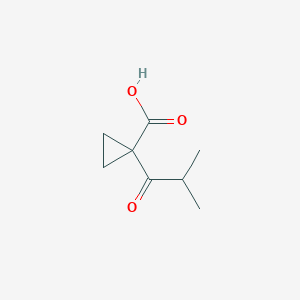
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

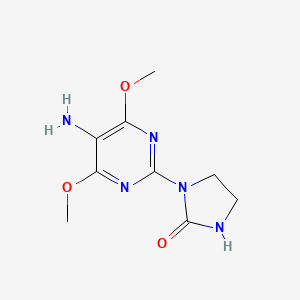
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
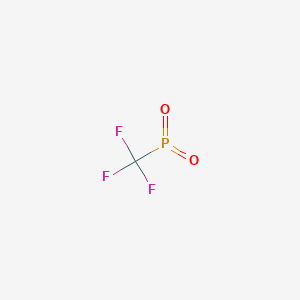
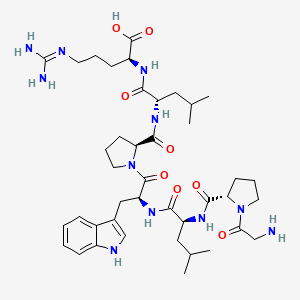
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
